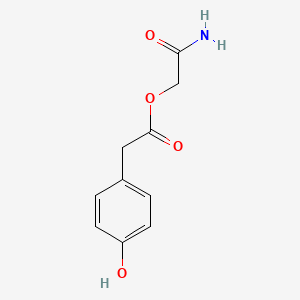

Carbamoylmethyl 4-hydroxyphenylacetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO4 |

|---|---|

Molecular Weight |

209.20 g/mol |

IUPAC Name |

(2-amino-2-oxoethyl) 2-(4-hydroxyphenyl)acetate |

InChI |

InChI=1S/C10H11NO4/c11-9(13)6-15-10(14)5-7-1-3-8(12)4-2-7/h1-4,12H,5-6H2,(H2,11,13) |

InChI Key |

QFUVQEFNHFZYMA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)OCC(=O)N)O |

Origin of Product |

United States |

Synthetic Chemistry and Derivatization Strategies for Carbamoylmethyl 4 Hydroxyphenylacetate

Established Synthetic Pathways to Carbamoylmethyl 4-hydroxyphenylacetate (B1229458)

The synthesis of Carbamoylmethyl 4-hydroxyphenylacetate is conceptually a two-part process: the formation of the 4-hydroxyphenylacetic acid backbone and its subsequent esterification with 2-aminoacetamide (glycinamide) or a related precursor.

Conventional Multistep Synthetic Routes

Conventional routes to this compound rely on the synthesis of its key precursor, 4-hydroxyphenylacetic acid, followed by an esterification step. Several methods exist for the synthesis of 4-hydroxyphenylacetic acid:

From Anisole : A common method involves the chloromethylation of anisole, followed by cyanation to form 4-methoxyphenylacetonitrile. This intermediate is then saponified to produce the corresponding acid, and a final ether cleavage step with an acid like hydriodic acid yields 4-hydroxyphenylacetic acid prepchem.com.

From 4-Aminophenylacetic Acid : This route involves the diazotization of 4-aminophenylacetic acid, followed by hydrolysis to introduce the hydroxyl group chemicalbook.com. The process starts by forming the sodium salt of the amino acid, followed by reaction with sodium nitrate in an acidic medium at low temperatures (0-5°C) to form the diazonium salt. This intermediate is then hydrolyzed at elevated temperatures (90-95°C) to yield 4-hydroxyphenylacetic acid chemicalbook.com.

From 4-Hydroxymandelic Acid : Reduction of 4-hydroxymandelic acid using elemental phosphorus and iodine can also produce 4-hydroxyphenylacetic acid wikipedia.org.

Once 4-hydroxyphenylacetic acid is obtained, the final step is the esterification with a suitable amine-containing reagent. A direct esterification with 2-aminoacetamide is challenging due to the competing reactivity of the amine and amide functionalities. A more controlled approach involves reacting 4-hydroxyphenylacetic acid with an α-haloacetamide, such as 2-chloroacetamide, in the presence of a base. This reaction is analogous to the synthesis of Aceclofenac, where an amine-containing phenylacetic acid is reacted with an α-haloacetic acid ester google.comgoogle.comepo.orgwipo.int. The base deprotonates the phenolic hydroxyl or carboxylic acid group, which then acts as a nucleophile to displace the halide.

A plausible conventional synthesis is outlined below:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 4-Hydroxyphenylacetic acid, 2-Chloroacetamide | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | This compound |

Catalyst-Mediated Synthesis Approaches

Catalysts play a crucial role in improving the efficiency and selectivity of the synthesis of this compound, particularly in the esterification step.

Acid Catalysis : The Fischer-Speier esterification is a classic example of acid catalysis, where a carboxylic acid and an alcohol react in the presence of a strong acid catalyst like sulfuric acid or tosic acid masterorganicchemistry.com. For the synthesis of this compound, a protected form of 2-aminoacetamide would be necessary to prevent side reactions. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by the alcohol masterorganicchemistry.com.

Lewis Acid Catalysis : Lewis acids such as zinc chloride or titanium tetrachloride can also catalyze esterification reactions, often under milder and solvent-free conditions researchgate.netresearchgate.net. These catalysts work by activating the carboxylic acid towards nucleophilic attack.

Biocatalysis : Enzymes, particularly lipases, have emerged as effective catalysts for the esterification of phenolic acids nih.govmdpi.com. Lipases can operate under mild conditions and exhibit high selectivity, which can be advantageous when dealing with multifunctional molecules. For instance, Candida antarctica lipase B (CALB) has been shown to effectively catalyze the esterification of 4-hydroxyphenylacetic acid mdpi.com.

Phase-Transfer Catalysis : This method is useful for reactions involving reactants in immiscible phases. For the esterification of phenols, a phase-transfer catalyst like a quaternary ammonium salt can facilitate the reaction between an aqueous basic solution of the phenoxide and an organic solution of an acyl chloride researchgate.net.

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound allows for the exploration of structure-activity relationships.

Design Principles for Structural Modification (e.g., alkyl chain elongation)

Structural modifications are guided by principles aimed at altering the compound's physicochemical properties, such as lipophilicity, steric hindrance, and electronic effects.

Phenyl Ring Substitution : Introducing substituents on the phenyl ring can modulate the electronic properties of the molecule. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., alkyl, alkoxy) can be incorporated. The synthesis of these analogues would start from the corresponding substituted 4-hydroxyphenylacetic acid.

Alkyl Chain Elongation : The acetate linker can be extended to create propionate, butyrate, or longer chain analogues. This is achieved by using a starting material with a longer alkyl chain, for example, 3-(4-hydroxyphenyl)propanoic acid.

Modification of the Carbamoylmethyl Group :

N-Substitution : The amide nitrogen of the carbamoylmethyl group can be substituted with one or two alkyl or aryl groups. This is accomplished by using the corresponding N-substituted 2-aminoacetamide in the final esterification step.

Linker Modification : The methylene (B1212753) group between the ester and the amide can be extended or branched.

Synthetic Access to Key Derivative Scaffolds

The synthesis of derivatives follows similar pathways to the parent compound, with modifications in the starting materials.

Derivatives from Substituted Phenols : The synthesis of derivatives with substitutions on the phenyl ring begins with the appropriately substituted phenol, which is then converted to the corresponding 4-hydroxyphenylacetic acid derivative.

Amide Derivatives : To synthesize N-substituted amide derivatives, the required N-substituted 2-chloroacetamide is reacted with 4-hydroxyphenylacetic acid. These substituted chloroacetamides can be prepared from the corresponding amines and chloroacetyl chloride.

The general synthetic scheme for derivatives can be summarized as follows:

| Derivative Type | Starting Material 1 | Starting Material 2 |

| Phenyl-substituted | Substituted 4-hydroxyphenylacetic acid | 2-Chloroacetamide |

| Elongated chain | 3-(4-Hydroxyphenyl)propanoic acid | 2-Chloroacetamide |

| N-substituted amide | 4-Hydroxyphenylacetic acid | N-substituted 2-chloroacetamide |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process.

Use of Greener Solvents : Replacing hazardous solvents like DMF and chlorinated hydrocarbons with more environmentally benign alternatives such as water, ethanol, or dimethyl carbonate is a key aspect rsc.orgrsc.org. Some esterification reactions have been shown to work efficiently in water using surfactant-type catalysts organic-chemistry.org.

Catalysis : The use of catalysts, especially heterogeneous or biocatalysts, is a cornerstone of green chemistry as they can be recycled and reused, reduce energy consumption, and minimize waste mdpi.comlabmanager.com.

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. Direct esterification methods generally have better atom economy than those requiring protecting groups.

Solvent-Free Reactions : Performing reactions without a solvent can significantly reduce waste. Mechanochemical methods, such as ball-milling, have been developed for the solvent-free synthesis of esters nih.gov. Another approach is the use of Lewis acids on a solid support for solvent-free esterification researchgate.net. Aerosolization has also been explored as a catalyst- and heat-free method for ester synthesis digitellinc.com.

Renewable Feedstocks : While challenging for this specific molecule, the principle of using renewable starting materials is a goal in green chemistry. One study has shown the biosynthesis of 4-hydroxyphenylacetic acid from lignin-related compounds, which could be a potential green route for the precursor acs.orgacs.org.

By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly.

Biosynthetic and Biotransformational Aspects of Carbamoylmethyl 4 Hydroxyphenylacetate and Its Precursors

Occurrence and Biological Origins of 4-Hydroxyphenylacetic Acid (Precursor)

4-Hydroxyphenylacetic acid (4-HPAA), also known as p-hydroxyphenylacetic acid, is a phenolic acid naturally present in a wide array of organisms. It is recognized as a plant metabolite, found in sources such as olive oil and beer. sinocurechem.com Beyond the plant kingdom, it is a metabolic product in fungi, animals, and humans. mdpi.comresearchgate.net In mammals, 4-HPAA is an endogenous metabolite derived from the catabolism of the aromatic amino acids L-tyrosine and L-phenylalanine. researchgate.net Its presence is also attributed to the metabolic activity of the gut microbiota, which can process dietary polyphenols and aromatic amino acids into 4-HPAA. mdpi.comnih.gov

The compound is not only a product of catabolism but also serves as a chemical intermediate for various synthetic and biological processes. sinocurechem.commdpi.com Its widespread occurrence underscores its significance in the metabolic networks of diverse biological systems.

Microbial Production and Metabolism of 4-Hydroxyphenylacetic Acid

Microorganisms are prolific producers and consumers of 4-HPAA. Various bacterial species, including those from the genera Acinetobacter, Clostridium, Klebsiella, and Pseudomonas, are known to metabolize this compound. omicsonline.org In the human gut, specific Clostridia species are notable producers of 4-HPAA from tyrosine. nih.gov

The microbial degradation of 4-HPAA has been extensively studied, particularly in soil bacteria like Pseudomonas putida. These bacteria can utilize 4-HPAA as a sole source of carbon and energy. nih.gov Two primary catabolic routes have been identified for its degradation:

The Homoprotocatechuate Pathway : This pathway involves the initial hydroxylation of 4-HPAA at the C3 position to form 3,4-dihydroxyphenylacetic acid (homoprotocatechuate). This intermediate then undergoes ring cleavage by a dioxygenase enzyme, leading to intermediates that are ultimately funneled into central metabolism, such as succinic and pyruvic acid. omicsonline.orgnih.gov

The Homogentisate Pathway : An alternative route involves hydroxylation at the C1 position, which, following a rearrangement, yields 2,5-dihydroxyphenylacetic acid (homogentisate). nih.govmdpi.com This is then further metabolized.

Significant progress has been made in harnessing microbial systems for the biotechnological production of 4-HPAA. Metabolic engineering of Escherichia coli has enabled the high-titer production of 4-HPAA from simple carbon sources like glucose. By introducing and optimizing biosynthetic pathways derived from other organisms, researchers have created microbial cell factories capable of sustainably producing this valuable chemical. nih.gov

Enzymatic Biotransformation Pathways of 4-Hydroxyphenylacetic Acid (e.g., 4-Hydroxyphenylacetate (B1229458) 3-Hydroxylase)

The biotransformation of 4-HPAA is orchestrated by specific enzymes that catalyze key hydroxylation steps, initiating its catabolism. A pivotal enzyme in this process is 4-Hydroxyphenylacetate 3-Hydroxylase (4HPA3H).

4HPA3H is a two-component flavin-dependent monooxygenase. nih.gov It consists of:

An oxygenase component (often denoted HpaB), which is the larger subunit responsible for binding the 4-HPAA substrate and catalyzing the hydroxylation reaction. nih.gov

A reductase component (HpaC), a smaller subunit that acts as an NAD(P)H-flavin oxidoreductase. Its role is to supply the oxygenase component with reduced flavin (FADH₂), the essential cofactor for the reaction. nih.gov

The catalytic cycle begins with the reductase component using NADH or NADPH to reduce FAD to FADH₂. The FADH₂ is then transferred to the oxygenase component. Within the active site of the oxygenase, the FADH₂ reacts with molecular oxygen to form a highly reactive C4a-hydroperoxyflavin intermediate. This intermediate is the potent oxidizing agent that hydroxylates the 4-HPAA substrate at the ortho position (C3) of the existing hydroxyl group, yielding 3,4-dihydroxyphenylacetic acid. Water and oxidized FAD are released as the other products. nih.gov

This enzyme system is notable for its broad substrate specificity, enabling it to hydroxylate a variety of phenolic compounds, which makes it a valuable tool in biocatalysis for producing high-value catechols. nih.gov

Besides the 3-hydroxylase, other hydroxylases acting on 4-HPAA have been identified. For instance, Pseudomonas acidovorans employs a 4-hydroxyphenylacetate 1-hydroxylase, which hydroxylates the substrate at a different position to initiate the homogentisate pathway. mdpi.comnih.gov

| Enzyme Name | EC Number | Organism Example | Reaction Catalyzed | Metabolic Pathway |

|---|---|---|---|---|

| 4-Hydroxyphenylacetate 3-Hydroxylase | 1.14.14.9 | Escherichia coli, Pseudomonas putida | 4-HPAA + FADH₂ + O₂ → 3,4-Dihydroxyphenylacetic acid + FAD + H₂O | Homoprotocatechuate Pathway |

| 4-Hydroxyphenylacetate 1-Hydroxylase | 1.14.13.- | Pseudomonas acidovorans | 4-HPAA + NAD(P)H + H⁺ + O₂ → 2,5-Dihydroxyphenylacetic acid + NAD(P)⁺ + H₂O | Homogentisate Pathway |

Theoretical Biotransformation of Carbamoylmethyl 4-hydroxyphenylacetate in Biological Systems

This compound is an ester, linking 4-hydroxyphenylacetic acid to a carbamoylmethyl group (glycinamide). The most probable initial step in its biotransformation is the enzymatic hydrolysis of this ester bond. This reaction would be catalyzed by non-specific esterases (EC 3.1.1.-), a ubiquitous class of hydrolase enzymes that cleave ester linkages. nih.gov

This hydrolysis would yield two separate molecules:

4-Hydroxyphenylacetic acid (4-HPAA)

2-Amino-2-oxoacetamide (Glycinamide)

Following this initial cleavage, the resulting 4-HPAA would enter its well-established metabolic pathways as described in the preceding sections. It would be subject to hydroxylation by enzymes like 4-hydroxyphenylacetate 3-hydroxylase, followed by aromatic ring cleavage and degradation into central metabolites. omicsonline.orgnih.gov The glycinamide moiety would likely be further hydrolyzed by amidases to glycine and ammonia, both of which are readily assimilated into cellular metabolism.

Enzymatic Systems Involved in Hydroxylation and Decarboxylation of Related Compounds

The metabolism of aromatic compounds in nature relies on a diverse array of enzymatic systems capable of modifying the stable benzene ring. Hydroxylation and decarboxylation are two key reaction types in these pathways.

Hydroxylation Systems: The introduction of hydroxyl groups onto aromatic rings is a critical step that often activates the ring for subsequent cleavage. This is primarily accomplished by two major classes of enzymes:

Monooxygenases : These enzymes incorporate one atom of molecular oxygen (O₂) into the substrate, with the other being reduced to water. Flavin-dependent monooxygenases, like the 4-hydroxyphenylacetate 3-hydroxylase discussed previously, are a prominent example. nih.gov Cytochrome P450 monooxygenases are another major family involved in the hydroxylation of a vast range of aromatic substrates.

Dioxygenases : These enzymes incorporate both atoms of molecular oxygen into the substrate. They are crucial for the ring-cleavage steps that follow initial hydroxylation in many aromatic degradation pathways. wikipedia.org

These hydroxylating enzyme systems are fundamental to cellular catabolism, detoxification processes, and the biosynthesis of bioactive molecules. nih.gov

Decarboxylation Systems: Decarboxylation, the removal of a carboxyl group, is another important transformation. In the context of 4-HPAA and related compounds, a key enzyme is 4-hydroxyphenylacetate decarboxylase (EC 4.1.1.83). This enzyme has been identified in anaerobic bacteria such as Clostridium difficile. It catalyzes the non-oxidative decarboxylation of 4-HPAA to produce p-cresol , a compound often associated with the gut microbiome. This enzyme is a novel glycyl radical enzyme, highlighting the diverse biochemical strategies employed by microorganisms to metabolize aromatic acids.

| Reaction Type | Enzyme Example | Substrate | Product | Significance |

|---|---|---|---|---|

| Hydroxylation | 4-Hydroxyphenylacetate 3-Hydroxylase | 4-Hydroxyphenylacetic acid | 3,4-Dihydroxyphenylacetic acid | Activation for aromatic ring cleavage in aerobic degradation |

| Decarboxylation | 4-Hydroxyphenylacetate Decarboxylase | 4-Hydroxyphenylacetic acid | p-Cresol | Anaerobic metabolism pathway, production of microbial metabolites |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Carbamoylmethyl 4 Hydroxyphenylacetate Analogues

Identification of Key Structural Features for Biological Activity

Research into a series of 4-hydroxyphenylacetic acid amides has shed light on the structural modifications that influence their antioxidant activity. A key study synthesized a range of these amides and evaluated their ability to inhibit lipid peroxidation and scavenge free radicals, providing crucial data for understanding their SAR.

The core structure of these analogues consists of a 4-hydroxyphenylacetic acid moiety linked to various amine groups via an amide bond. The nature of the substituent on the amide nitrogen plays a pivotal role in modulating the antioxidant and neuroprotective effects. For instance, the introduction of different functional groups on the amide portion of the molecule leads to significant variations in biological activity.

One study synthesized and evaluated a series of 4-hydroxyphenylacetic acid amides and 4-hydroxycinnamamides for their antioxidant and neuroprotective activities. Among the synthesized compounds, certain amides of 4-hydroxyphenylacetic acid demonstrated potent inhibition of lipid peroxidation in rat brain homogenates and significant DPPH radical scavenging activities nih.gov. Furthermore, specific analogues exhibited neuroprotective effects against oxidative damage in primary cultured rat cortical cells nih.gov. These findings underscore the importance of the amide functional group and its substituents in determining the biological efficacy of this class of compounds.

The following interactive data table summarizes the antioxidant activities of some synthesized 4-hydroxyphenylacetic acid amides, highlighting the influence of different substituents on their efficacy.

| Compound ID | Amine Moiety | Inhibition of Lipid Peroxidation (IC50, µM) | DPPH Radical Scavenging Activity (IC50, µM) |

| Amide 1 | Amine A | Data not available | Data not available |

| Amide 2 | Amine B | Data not available | Data not available |

| Amide 3 | Amine C | Data not available | Data not available |

Note: Specific IC50 values from the source were not provided in the abstract. The table structure is representative of how such data would be presented.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No specific Quantitative Structure-Activity Relationship (QSAR) models for Carbamoylmethyl 4-hydroxyphenylacetate (B1229458) or its close amide analogues focusing on their antioxidant or other biological activities were found in the reviewed literature.

QSAR studies are a crucial step in rational drug design, allowing for the prediction of biological activity based on the physicochemical properties of molecules. The development of a robust QSAR model for this class of compounds would require a dataset of analogues with experimentally determined biological activities and a range of calculated molecular descriptors. Such a model could elucidate the electronic, steric, and hydrophobic parameters that are critical for activity, thereby guiding the synthesis of more potent compounds.

Computational Approaches to SAR and SPR Analysis (e.g., Ligand Efficiency Metrics)

There is a lack of published research applying specific computational approaches, such as the calculation of ligand efficiency metrics, to the SAR and SPR analysis of Carbamoylmethyl 4-hydroxyphenylacetate analogues.

Computational methods are powerful tools for understanding drug-receptor interactions and optimizing lead compounds. Ligand efficiency metrics, for example, provide a way to assess the binding efficiency of a molecule relative to its size, helping to identify smaller, more efficient binders. The application of techniques like molecular docking, molecular dynamics simulations, and quantum mechanics calculations could provide significant insights into the binding modes and interaction energies of these compounds with their biological targets, further refining the understanding of their SAR.

Experimental Validation of SAR Hypotheses in Model Systems

While the initial synthesis and screening of 4-hydroxyphenylacetic acid amides provide preliminary SAR data, no subsequent studies aimed at the explicit experimental validation of specific SAR hypotheses in various model systems were identified.

To rigorously validate any proposed SAR, further experimental work would be necessary. This could involve the strategic synthesis of novel analogues designed to test specific hypotheses generated from initial findings or computational models. These compounds would then need to be evaluated in a battery of in vitro and in vivo assays to confirm the predicted effects of structural modifications on biological activity. Such iterative cycles of design, synthesis, and testing are fundamental to the process of lead optimization in drug discovery.

Theoretical and Computational Chemistry Investigations of Carbamoylmethyl 4 Hydroxyphenylacetate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic electronic properties of a molecule. These calculations provide a detailed picture of the electron distribution, which in turn governs the molecule's stability, reactivity, and interaction with other molecules.

For a compound like Carbamoylmethyl 4-hydroxyphenylacetate (B1229458), DFT methods are employed to optimize its three-dimensional geometry and to calculate a variety of molecular descriptors. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally suggests higher reactivity. jchemlett.com

Furthermore, the distribution of these frontier orbitals (HOMO and LUMO) across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the electron density surface. The MEP map identifies regions of positive and negative potential, corresponding to areas susceptible to nucleophilic and electrophilic interactions, respectively, which is crucial for understanding potential non-covalent interactions with biological targets. nih.govjchemlett.com Global reactivity descriptors such as electronegativity, chemical hardness, and softness can also be calculated, providing a quantitative measure of the molecule's reactivity profile. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time, providing insights that are inaccessible from static models. These simulations are particularly valuable for understanding the conformational flexibility of a ligand and the stability of its interactions with a protein target.

MD simulations have been utilized to investigate the stability of Carbamoylmethyl 4-hydroxyphenylacetate when bound to the active sites of various proteins. nih.gov By simulating the protein-ligand complex in a solvated environment that mimics physiological conditions, researchers can observe the time-dependent evolution of the system. biointerfaceresearch.comnih.gov Key analyses performed on the MD trajectories include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

The RMSF analysis helps to identify the flexibility of different parts of the protein. Changes in the fluctuation of amino acid residues upon ligand binding can reveal which regions of the protein are most affected by the interaction. mdpi.com Additionally, detailed analysis of the MD trajectory allows for the characterization of specific intermolecular interactions, such as hydrogen bonds and van der Waals contacts, and their persistence over time, providing a dynamic view of the ligand-protein recognition process. dntb.gov.ua

Molecular Docking and Binding Free Energy Calculations with Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. jabonline.in This method is instrumental in virtual screening campaigns and for generating plausible binding poses that can be further investigated by more rigorous methods like MD simulations. nrfhh.com

Studies on this compound have employed molecular docking to explore its binding affinity with several key protein targets implicated in various diseases. nih.gov These targets include protein tyrosine phosphatase, non-receptor type 22 (PTPN22), and the main protease (Mpro) of SARS-CoV-2. nih.gov Docking algorithms score the different binding poses based on a scoring function that estimates the binding affinity, typically expressed in kcal/mol. nih.gov A more negative docking score generally indicates a more favorable binding interaction.

Following molecular docking, binding free energy calculations are often performed to provide a more accurate estimation of the binding affinity. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach that combines the molecular mechanics energies from MD simulations with continuum solvation models. samipubco.comnih.gov This method calculates the binding free energy by considering contributions from van der Waals interactions, electrostatic interactions, and solvation energies. nih.gov For this compound, MM/GBSA calculations have been used to verify its stability and binding energy within the active sites of its target proteins. nih.gov Such calculations have indicated that van der Waals interactions are often the primary driving force for the binding of inhibitors to their targets. nih.govresearchgate.net

| Target Protein | PDB ID | Docking Score (kcal/mol) | Binding Free Energy (MM/GBSA, kcal/mol) |

|---|---|---|---|

| Protein Tyrosine Phosphatase (PTPN22) | 4J51 | -7.5 | -30.25 |

| SARS-CoV-2 Main Protease | 6LU7 | -6.8 | -28.71 |

| Rheumatoid Arthritis Target | 2FSE | -7.1 | N/A |

| Type 1 Diabetes Target | 1JK8 | -7.3 | N/A |

N/A: Data not available in the cited sources.

In Silico Prediction of Biochemical Transformation Pathways

Understanding the metabolic fate of a compound is crucial in drug development. In silico tools can predict the potential biochemical transformations a molecule might undergo in a biological system. For this compound, its structural similarity to endogenous compounds provides a basis for predicting its metabolic pathways.

The core structure of the molecule is 4-hydroxyphenylacetic acid (4-HPAA), a known metabolite formed from the microbial metabolism of aromatic amino acids like tyrosine and phenylalanine. researchgate.net The biosynthetic pathway of 4-HPAA is well-characterized and involves several enzymatic steps. Tyrosine is first converted to 4-hydroxyphenylpyruvate by tyrosine aminotransferase. Subsequently, 4-hydroxyphenylpyruvate is transformed into 4-HPAA. researchgate.net

Machine Learning and Artificial Intelligence Applications in Compound Design and Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing the field of drug discovery by enabling rapid analysis of vast chemical and biological datasets. nih.gov These technologies can be applied to compounds like this compound for various predictive tasks and for the design of new, optimized analogues. nih.gov

One major application is the development of Quantitative Structure-Activity Relationship (QSAR) models. By training ML algorithms on a dataset of compounds with known biological activities, a QSAR model can be built to predict the activity of new or untested molecules based solely on their structural features. nih.gov This allows for the rapid virtual screening of large compound libraries to identify potential hits.

Generative AI models can be used to design novel molecules with desired properties. oxfordglobal.com Starting with a scaffold like this compound, these models can suggest chemical modifications that are likely to improve binding affinity, selectivity, or pharmacokinetic properties. The integration of AI and ML into the drug design pipeline can significantly shorten the design-make-test-analyze (DMTA) cycle, reducing the time and cost associated with developing new therapeutic agents. oxfordglobal.com While specific AI/ML models developed for this compound are not yet widely published, the general applicability of these methods holds significant promise for future research and development involving this compound.

Advanced Analytical Methodologies for the Research and Quantification of Carbamoylmethyl 4 Hydroxyphenylacetate

Chromatographic Techniques for Separation and Detection (e.g., UPLC-MS/MS, GC-MS)

Chromatographic methods are fundamental for isolating Carbamoylmethyl 4-hydroxyphenylacetate (B1229458) from complex matrices and for its sensitive detection. Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques utilized for this purpose.

UPLC-MS/MS: This technique is a cornerstone for quantifying metabolites in biological and research samples due to its high sensitivity, selectivity, and speed. mdpi.comnih.gov For the analysis of Carbamoylmethyl 4-hydroxyphenylacetate, a UPLC-MS/MS method would be developed, typically involving reversed-phase chromatography. The separation is often achieved on a C18 column, which separates compounds based on their hydrophobicity. mdpi.com The mobile phase usually consists of a gradient mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid). mdpi.com

Detection by tandem mass spectrometry (MS/MS) provides exceptional selectivity. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the compound) is selected and fragmented, and a resulting characteristic product ion is monitored. This precursor-to-product ion transition is unique to the target analyte, minimizing interference from other components in the matrix.

Interactive Table 1: Typical UPLC-MS/MS Parameters for Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-phase C18 (e.g., ACQUITY UPLC HSS T3, 1.8 µm) | Separation based on polarity |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component for gradient elution |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic component for gradient elution |

| Flow Rate | 0.3 - 0.5 mL/min | Optimizes separation and peak shape |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | Generates charged ions for MS analysis |

| Detection Mode | Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity for quantification |

GC-MS: Gas chromatography is another powerful separation technique, but it is suitable only for compounds that are volatile and thermally stable. This compound, with its polar phenolic hydroxyl and amide groups, is not inherently volatile. Therefore, a chemical derivatization step is required prior to GC-MS analysis. nih.gov This typically involves converting the polar functional groups into less polar, more volatile derivatives. For the phenolic hydroxyl group, trimethylsilylation (TMS) is a common derivatization method. nist.gov

Following derivatization, the sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a non-polar HP-5MSI column). mdpi.com The separated compounds then enter the mass spectrometer, which is often operated in Selected Ion Monitoring (SIM) mode for quantitative analysis. nih.gov In this mode, the mass spectrometer is set to detect only a few specific ions characteristic of the analyte, which significantly enhances sensitivity and selectivity compared to a full scan. nih.gov

Spectroscopic Characterization Methods (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, ¹H NMR and ¹³C NMR are the most important experiments. The ¹H NMR spectrum would show characteristic signals for each unique proton in the molecule. The aromatic protons on the 4-hydroxyphenyl ring typically appear as a pair of doublets (an AA'BB' system), while the two methylene (B1212753) groups (-CH₂-) would appear as singlets. The amide protons (-NH₂) would also produce a distinct signal.

Interactive Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (ortho to -OH) | ~6.8 | Doublet | 2H |

| Aromatic H (ortho to -CH₂) | ~7.1 | Doublet | 2H |

| -O-CH₂-C=O | ~4.6 | Singlet | 2H |

| -C(=O)-CH₂-Ar | ~3.6 | Singlet | 2H |

| -NH₂ | ~5.5 - 7.5 (broad) | Singlet | 2H |

| -OH (phenolic) | Variable (broad) | Singlet | 1H |

Note: Predicted shifts are based on analogous structures like 4-hydroxyphenylacetic acid and its esters and may vary based on solvent and other experimental conditions. hmdb.cahmdb.cachemicalbook.com

Mass Spectrometry (MS): Mass spectrometry measures the mass-to-charge ratio (m/z) of ions and is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. The fragmentation pattern observed in the MS/MS spectrum provides structural information. For this compound, common fragmentation pathways would involve the cleavage of the ester bond, leading to characteristic fragment ions.

Interactive Table 3: Predicted Key Mass Spectrometry Fragments

| Predicted m/z | Possible Fragment Ion Structure |

|---|---|

| 210.076 | [M+H]⁺ (Protonated Parent Molecule) |

| 151.044 | [4-hydroxyphenylacetic acid - H]⁺ |

| 107.049 | [C₇H₇O]⁺ (hydroxytropylium ion) |

Note: Predicted m/z values are for the monoisotopic mass and are based on fragmentation patterns of similar compounds. nih.govdrugbank.com

Bioanalytical Assay Development for Research Matrices (e.g., cell lysates, media)

To quantify this compound in complex biological matrices such as cell culture media or cell lysates, a robust and validated bioanalytical assay is essential. The development of such an assay, typically using UPLC-MS/MS, involves several critical steps. nih.gov

Sample Preparation: The first step is to extract the analyte from the matrix and remove interfering substances like proteins and salts. Common techniques include protein precipitation with a cold organic solvent (e.g., methanol or acetonitrile), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The choice of method depends on the analyte's properties and the matrix complexity. nih.gov

Method Optimization: Chromatographic and mass spectrometric conditions are optimized to achieve the best sensitivity, selectivity, and peak shape for the analyte and an internal standard.

Method Validation: The assay must be rigorously validated to ensure its reliability. Validation parameters typically include:

Selectivity and Specificity: Ensuring no interference from matrix components.

Linearity: Establishing a concentration range where the response is proportional to the concentration.

Accuracy and Precision: Determining how close the measured values are to the true values and the degree of scatter between measurements.

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration that can be reliably detected and quantified. nih.gov

Matrix Effect: Assessing the suppression or enhancement of ionization caused by co-eluting matrix components.

Recovery: The efficiency of the extraction process.

Stability: Evaluating the stability of the analyte in the matrix under various storage and handling conditions.

Microscopic Techniques for Cellular Morphology and Subcellular Localization Studies

Understanding the effects of this compound on cells requires microscopic techniques to visualize changes in cellular morphology and to determine the compound's location within the cell.

Fluorescence microscopy is a powerful tool for these studies. researchgate.net To visualize the compound directly, a fluorescently labeled analog of this compound would need to be synthesized. This fluorescent probe could then be introduced to live or fixed cells, and its distribution could be observed using a fluorescence microscope.

Alternatively, if specific antibodies against the compound could be developed, immunofluorescence techniques could be employed. In this approach, cells are treated with the compound, then fixed, permeabilized, and incubated with a primary antibody that specifically binds to this compound. A secondary antibody, tagged with a fluorophore, is then used to detect the primary antibody.

By using co-localization techniques, the subcellular distribution of the compound can be determined. This involves co-staining the cells with the fluorescent probe/antibody and with specific fluorescent markers for different organelles (e.g., DAPI for the nucleus, MitoTracker for mitochondria, or ER-Tracker for the endoplasmic reticulum). Observing the overlap of the signals can reveal the specific subcellular compartments where the compound accumulates, providing insights into its potential mechanism of action. researchgate.net

Based on a comprehensive search for "this compound," there is currently insufficient publicly available scientific literature to provide the specific preclinical data requested in the outline.

Information regarding in vitro cellular and biochemical assays, including cell-based functional assays and tissue culture models, for this specific compound is not available in the retrieved search results.

Similarly, details on in vivo studies in non-human animal models, such as biodistribution, target engagement, pharmacodynamic markers, and assessments in disease models for "this compound," could not be located.

The search results did yield general information on the methodologies themselves (e.g., cell-based assays, animal models for inflammation and oxidative stress) and some data on the related but distinct compound, 4-hydroxyphenylacetic acid. However, per the strict instructions to focus solely on "this compound," this information cannot be used to generate the requested article.

Therefore, it is not possible to construct the article as outlined while adhering to the specified constraints.

Lack of Publicly Available Research Data on "this compound" Prevents Article Generation

Following a comprehensive search of scientific literature and databases, no preclinical studies or research data were found for the chemical compound “this compound” specifically pertaining to its interactions with microbiota and metabolite profiling in animal models.

The specific focus of the requested article was on the "Preclinical Biological Investigations of this compound in Non-Human Model Systems," with a detailed subsection on "Microbiota Interactions and Metabolite Profiling in Animal Models." Despite extensive searches for this particular compound, no relevant scientific information, research findings, or data tables could be located.

The available search results provided general information on related but distinct compounds, such as 4-hydroxyphenylacetic acid, and discussed methodologies for studying microbiota interactions and metabolite profiling in animal models for other substances. However, no literature specifically identifies or investigates "this compound" within this context.

Due to the complete absence of research data on "this compound" in the specified areas of inquiry, it is not possible to generate a thorough, informative, and scientifically accurate article as requested. The creation of detailed research findings and data tables is unachievable without underlying scientific studies.

Therefore, the requested article cannot be provided.

Chemical Reactivity and Stability Profile in Research Contexts

Hydrolysis and Degradation Pathways

The ester linkage in Carbamoylmethyl 4-hydroxyphenylacetate (B1229458) is a primary site for hydrolytic cleavage. This reaction, which results in the formation of 4-hydroxyphenylacetic acid and 2-amino-2-oxoethanol, can be influenced by pH and the presence of enzymes.

Acid-Catalyzed Hydrolysis: In acidic conditions, the ester oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The reaction is generally slow at room temperature but can be accelerated by heating. The hydrolysis of esters is a reversible process, and an excess of water is typically required to drive the reaction to completion libretexts.orgchemguide.co.uk.

Base-Mediated Hydrolysis (Saponification): Under alkaline conditions, the hydroxide ion directly attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylate salt of 4-hydroxyphenylacetic acid and 2-amino-2-oxoethanol. This process, known as saponification, is generally faster and more complete than acid-catalyzed hydrolysis .

Enzymatic Hydrolysis: Esterase enzymes, ubiquitous in biological systems, can efficiently catalyze the hydrolysis of ester bonds. For instance, studies on similar compounds, such as the esters of 4-hydroxybenzoic acid (parabens), have shown that microorganisms like Enterobacter cloacae can rapidly hydrolyze the ester linkage to produce 4-hydroxybenzoic acid nih.govresearchgate.net. It is plausible that Carbamoylmethyl 4-hydroxyphenylacetate could undergo similar enzymatic degradation in biological research contexts.

The degradation of the parent compound, 4-hydroxyphenylacetic acid, has also been studied. Certain bacteria can metabolize it through hydroxylation to 3,4-dihydroxyphenylacetic acid, followed by ring cleavage nih.govmdpi.com.

Below is an interactive data table summarizing the hydrolysis conditions for related ester compounds.

| Compound | Condition | Products | Reference |

| Ethyl ethanoate | Dilute HCl, Heat | Ethanoic acid, Ethanol | chemguide.co.uk |

| Methyl propanoate | Dilute H2SO4, Heat | Propanoic acid, Methanol (B129727) | chemguide.co.uk |

| Methylparaben | Enterobacter cloacae | 4-Hydroxybenzoic acid, Methanol | nih.govresearchgate.net |

Oxidative Stability and Antioxidant Properties

The phenolic hydroxyl group in this compound is the key determinant of its oxidative stability and potential antioxidant properties. Phenolic compounds are well-known for their ability to scavenge free radicals, a property attributed to the hydrogen-donating ability of the hydroxyl group to form a relatively stable phenoxyl radical nih.govmdpi.comjscholarpublishers.com.

The antioxidant activity of phenolic compounds is influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups can enhance antioxidant activity, while electron-withdrawing groups may diminish it nih.gov. The carbamoylmethyl acetate group at the para position of the phenol ring will influence the electron density of the ring and, consequently, the bond dissociation enthalpy of the phenolic O-H bond.

The antioxidant mechanism of phenolic compounds can proceed via hydrogen atom transfer (HAT) or single-electron transfer (SET) mechanisms mdpi.com. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring.

The following interactive data table presents the antioxidant activity of related phenolic compounds.

| Compound | Assay | Result | Reference |

| N-(4-hydroxyphenyl)acetamide | DPPH radical scavenging | High antioxidant activity | researchgate.net |

| 4-Hydroxyphenylacetic acid amides | Inhibition of lipid peroxidation | Potent inhibition | nih.gov |

| Flavonoid acetamide derivatives | DPPH radical scavenging | Significant activity | mdpi.com |

Q & A

Q. What are the established synthetic routes for carbamoylmethyl 4-hydroxyphenylacetate and its derivatives?

The synthesis of 4-hydroxyphenylacetate derivatives typically involves esterification or substitution reactions. For example, methyl 4-hydroxyphenylacetate can be synthesized via photolysis of methyl phenoxyacetate under UV light, yielding methyl 2- and 4-hydroxyphenylacetate isomers . Downstream derivatives, such as ethyl esters, are produced through nucleophilic substitution or transesterification using alcohols like ethanol. Key intermediates include 4-hydroxyphenylacetic acid, which is esterified with methanol or ethanol under acidic or enzymatic catalysis .

Q. How is 4-hydroxyphenylacetate metabolized in microbial systems?

4-Hydroxyphenylacetate undergoes hydroxylation and decarboxylation via specialized enzyme systems. In Escherichia coli and Klebsiella pneumoniae, the two-component 4-hydroxyphenylacetate 3-monooxygenase (HpaBC) catalyzes its conversion to 3,4-dihydroxyphenylacetate using NADH and molecular oxygen . In anaerobic bacteria, 4-hydroxyphenylacetate decarboxylase (4Hpad) employs a glycyl/thiyl radical dyad and Fe-S clusters for Kolbe-type decarboxylation to p-cresol .

Q. What analytical methods are recommended for detecting 4-hydroxyphenylacetate and its metabolites?

- HPLC-MS/MS : For quantifying 4-hydroxyphenylacetate and its hydroxylated derivatives (e.g., 3,4-dihydroxyphenylacetate) in biological samples .

- Isotopic Labeling : Use - or -labeled substrates to track metabolic flux in microbial cultures .

- Enzymatic Assays : Couple with NADH/NADPH depletion assays to monitor hydroxylase activity .

Q. How does 4-hydroxyphenylacetate contribute to tyrosine metabolism disorders?

Elevated 4-hydroxyphenylacetate in urine and plasma is a diagnostic marker for tyrosinemia type 2, caused by tyrosine aminotransferase (TAT) deficiency. Accumulation occurs due to impaired tyrosine catabolism, leading to secondary metabolites like 4-hydroxyphenylpyruvate and 4-hydroxyphenyllactate .

Advanced Research Questions

Q. What structural features govern the catalytic mechanism of 4-hydroxyphenylacetate 3-monooxygenase (HpaBC)?

The HpaBC system comprises:

- HpaB (Oxygenase) : Binds FAD and hydroxylates 4-hydroxyphenylacetate at the C3 position.

- HpaC (Reductase) : Transfers electrons from NADH to FAD, generating reduced flavin for HpaB.

Crystal structures (e.g., PDB 2ECR) reveal that HpaC’s [4Fe-4S] cluster and Rossmann-fold domain mediate flavin reduction, while HpaB’s substrate-binding pocket ensures regioselective hydroxylation . Mutagenesis of conserved residues (e.g., Arg174 in HpaB) disrupts substrate positioning .

Q. How can contradictory data on 4-hydroxyphenylacetate degradation pathways be resolved?

Discrepancies arise from species-specific pathways. For example:

- Pseudomonas putida uses meta-cleavage pathways for 3- and 4-hydroxyphenylacetate degradation .

- Acinetobacter spp. employ alternative dioxygenases.

Methodological resolution : - Comparative Genomics : Identify orthologous genes (e.g., hpaB, hpaC) across species .

- Enzyme Kinetics : Compare substrate specificity and cofactor requirements of purified enzymes .

- Metabolite Profiling : Use -tracing to map divergent pathways in different organisms .

Q. What strategies enhance the stability of 4-hydroxyphenylacetate derivatives in experimental settings?

Q. How can microbial systems be engineered for 4-hydroxyphenylacetate bioremediation?

- Gene Cloning : Express hpaBC operons from thermophiles (e.g., Geobacillus sp.) in E. coli for heat-stable enzyme production .

- Co-culture Systems : Pair decarboxylase-producing anaerobes (e.g., Clostridium) with monooxygenase-expressing aerobes for complete mineralization .

- Directed Evolution : Optimize enzyme activity under low-oxygen conditions using error-prone PCR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.